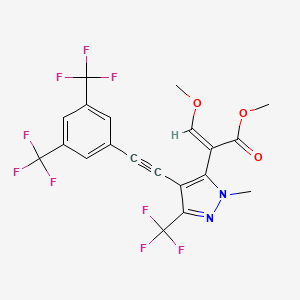
2',3',5'-Tri-O-benzoyl-2'C-methyl-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine is a synthetic nucleoside analog It is characterized by the presence of benzoyl groups at the 2’, 3’, and 5’ positions, a methyl group at the 2’C position, and another methyl group at the 5 position of the uridine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine typically involves the protection of the hydroxyl groups of uridine with benzoyl groups. This can be achieved through the reaction of uridine with benzoyl chloride in the presence of a base such as pyridine. The methylation at the 2’C and 5 positions can be accomplished using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the uridine base.
Reduction: Reduced forms of the compound with the removal of benzoyl groups.
Substitution: Substituted uridine derivatives with different functional groups replacing the benzoyl groups.
Scientific Research Applications
2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying nucleic acids and influencing genetic expression.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism by which 2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine exerts its effects involves its incorporation into nucleic acids. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. The molecular targets include enzymes involved in nucleic acid replication and repair, such as DNA polymerases and RNA polymerases.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-fluorouridine
- 2’,3’,5’-Tri-O-benzoyl-6-methyl-5-azacytidine
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
Uniqueness
2’,3’,5’-Tri-O-benzoyl-2’C-methyl-5-methyluridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation at the 2’C and 5 positions differentiates it from other nucleoside analogs, potentially enhancing its stability and activity in biological systems.
Properties
Molecular Formula |
C32H28N2O9 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
[3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H28N2O9/c1-20-18-34(31(39)33-26(20)35)30-32(2,43-29(38)23-16-10-5-11-17-23)25(42-28(37)22-14-8-4-9-15-22)24(41-30)19-40-27(36)21-12-6-3-7-13-21/h3-18,24-25,30H,19H2,1-2H3,(H,33,35,39) |
InChI Key |
YUMCRUPNMSNHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)(C)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-2-((2-Chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B12104298.png)


![2-[5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B12104309.png)
![Methyl 4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12104313.png)


![5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12104337.png)


![4,7-Dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12104367.png)
![2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12104369.png)
